molecular formula C21H21N5O4 B2817780 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea CAS No. 946303-38-4

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea

Cat. No.: B2817780
CAS No.: 946303-38-4
M. Wt: 407.43
InChI Key: XVFUCJWGCOXBER-UHFFFAOYSA-N
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Description

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure combining a dihydrobenzo dioxin ring with a methoxy-methylpyrimidinyl-substituted phenyl urea moiety, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Dihydrobenzo[b][1,4]dioxin Ring:

    • Starting from catechol, the dihydrobenzo[b][1,4]dioxin ring is formed through a cyclization reaction using formaldehyde under acidic conditions.
  • Synthesis of the Methoxy-Methylpyrimidinyl-Substituted Phenyl Urea:

    • The methoxy-methylpyrimidinyl group is introduced via a nucleophilic substitution reaction on a suitable phenyl urea precursor.
  • Coupling Reaction:

    • The final step involves coupling the dihydrobenzo[b][1,4]dioxin ring with the methoxy-methylpyrimidinyl-substituted phenyl urea using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the urea moiety into corresponding amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide for methoxylation.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea exerts its effects involves interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and nucleic acids.

    Pathways Involved: The compound may inhibit or activate specific enzymes, modulate receptor activity, or interfere with DNA/RNA synthesis, leading to its observed biological effects.

Comparison with Similar Compounds

    1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-phenylurea: Lacks the methoxy-methylpyrimidinyl group, resulting in different biological activity.

    3-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea: Lacks the dihydrobenzo[b][1,4]dioxin ring, affecting its chemical properties and applications.

Uniqueness: 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea stands out due to its combined structural features, which confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4/c1-13-22-19(12-20(23-13)28-2)24-14-3-5-15(6-4-14)25-21(27)26-16-7-8-17-18(11-16)30-10-9-29-17/h3-8,11-12H,9-10H2,1-2H3,(H,22,23,24)(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFUCJWGCOXBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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